REACTION_CXSMILES
|
C(Cl)(=O)C(C)C.C(Cl)C=C.[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:20]1[CH2:24][CH:23]=[CH:22][CH:21]=1.CC([O-])(C)C.[K+]>>[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:12]([C:13]1[CH:22]=[CH:21][CH:20]=[C:24]2[C:14]=1[CH:15]=[CH:16][CH2:23]2)([CH3:19])[CH3:11] |f:4.5|
|
Name
|
a1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(CCC=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCC=O)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C2C=CCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(=O)C(C)C.C(Cl)C=C.[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:20]1[CH2:24][CH:23]=[CH:22][CH:21]=1.CC([O-])(C)C.[K+]>>[CH3:11][CH:12]([CH3:19])[C:13](=[O:18])[CH2:14][CH2:15][CH:16]=[O:17].[CH:12]([C:13]1[CH:22]=[CH:21][CH:20]=[C:24]2[C:14]=1[CH:15]=[CH:16][CH2:23]2)([CH3:19])[CH3:11] |f:4.5|
|
Name
|
a1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(CCC=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCC=O)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C2C=CCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |